Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound. The presence of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core makes it an interesting molecule for various applications in medicinal chemistry and material science. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods to synthesize ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate:
Chlorine/Fluorine Exchange: This method involves using trichloromethylpyridine as a starting material, followed by a chlorine/fluorine exchange reaction.
Construction from Trifluoromethyl-Containing Building Blocks: This approach constructs the pyridine ring from a building block that already contains the trifluoromethyl group.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoromethyl Copper: Used for introducing the trifluoromethyl group.
Bromo- and Iodopyridines: Used as starting materials for substitution reactions.
Major Products
The major products formed from these reactions include various trifluoromethylated heterocyclic compounds, which have applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique electronic properties and stability.
Material Science: It is used in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biological Research: The compound is used as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and cyclization . The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: These compounds have similar electronic properties due to the presence of fluorine atoms.
Trifluoromethylated Thieno[3,4-b]thiophene-2-ethyl Carboxylate: This compound has similar steric and electronic effects due to the trifluoromethyl group.
Uniqueness
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H9F3N2O2 |
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Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-6-7(11(12,13)14)3-4-15-9(6)16-8/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
KMMXFQSLKWVHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1)C(F)(F)F |
Origin of Product |
United States |
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